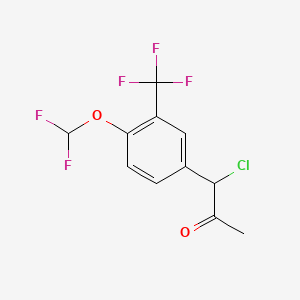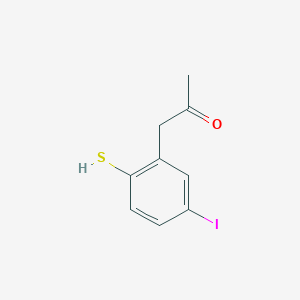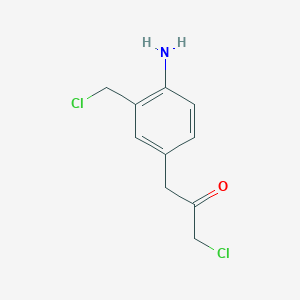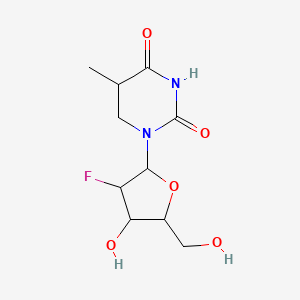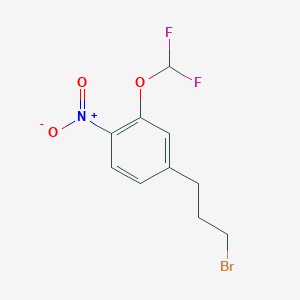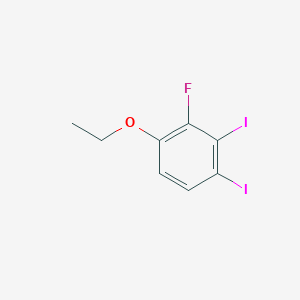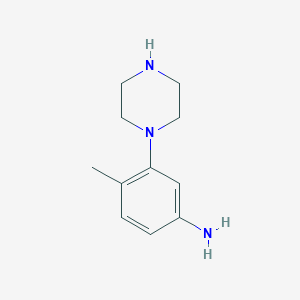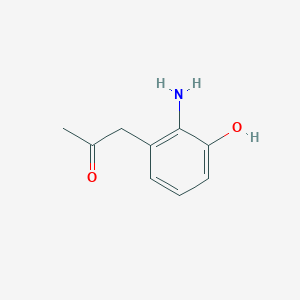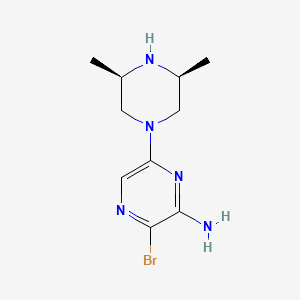
3-Bromo-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrazin-2-amine is a complex organic compound with a unique structure that includes a bromine atom and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrazin-2-amine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the pyrazine ring.
Piperazine Ring Formation: Formation of the piperazine ring with the desired stereochemistry.
Coupling Reaction: Coupling the brominated pyrazine with the piperazine derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrazin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
3-Bromo-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application, but it could include binding to enzymes or receptors, disrupting cellular processes, or inducing specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3-methylpyridin-2-amine
- 2-Bromo-5-methylpyridin-4-ol
- 6-Bromo-2,3-dimethylpyridine
Uniqueness
3-Bromo-6-((3S,5R)-3,5-dimethylpiperazin-1-yl)pyrazin-2-amine is unique due to its specific combination of a bromine atom and a stereochemically defined piperazine ring. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C10H16BrN5 |
|---|---|
Molecular Weight |
286.17 g/mol |
IUPAC Name |
3-bromo-6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyrazin-2-amine |
InChI |
InChI=1S/C10H16BrN5/c1-6-4-16(5-7(2)14-6)8-3-13-9(11)10(12)15-8/h3,6-7,14H,4-5H2,1-2H3,(H2,12,15)/t6-,7+ |
InChI Key |
USKRWZVWSXIGLB-KNVOCYPGSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CN=C(C(=N2)N)Br |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CN=C(C(=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-(6-Trifluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14052480.png)
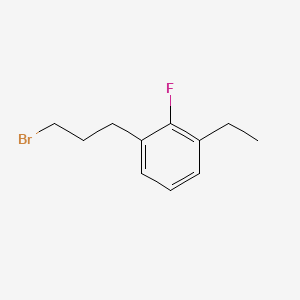
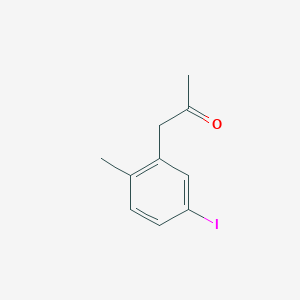
![(1-{[(Benzyloxy)carbonyl]oxy}-2-(dimethylamino)-1-oxopropan-2-yl)phosphonic acid](/img/structure/B14052495.png)
